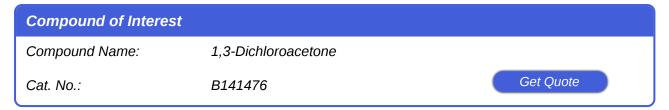


# An In-depth Technical Guide to the Solubility of 1,3-Dichloroacetone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of **1,3-dichloroacetone** in water and various organic solvents. The information is intended to support research, development, and safety protocols involving this highly reactive compound.

### Introduction to 1,3-Dichloroacetone

**1,3-Dichloroacetone** (CAS No. 534-07-6), also known as 1,3-dichloro-2-propanone, is a halogenated ketone that presents as a white to pale yellow crystalline solid.[1] It is a valuable intermediate in organic synthesis, notably in the production of citric acid and complex multicyclic peptides.[2][3][4] Its reactivity is driven by the presence of a central carbonyl group and two electrophilic carbon atoms bonded to chlorine, making it susceptible to nucleophilic substitution reactions.[5]

However, **1,3-dichloroacetone** is also a hazardous substance, classified as a lachrymator and a vesicant (blistering agent).[1] It is extremely toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[1][6][7] A thorough understanding of its physical properties, including solubility, is critical for its safe handling, application in reaction chemistry, and the development of purification and extraction processes.

# Solubility Profile of 1,3-Dichloroacetone



The solubility of **1,3-dichloroacetone** varies significantly across different solvent classes. While it exhibits limited solubility in water, it is generally highly soluble in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

Table 1: Solubility of **1,3-Dichloroacetone** in Various Solvents

Solvent	Chemical Class	Solubility Value	Temperature (°C)	Source(s)
Aqueous Solvents				
Water	Protic	27.9 g/L	20	[8][9][10]
>10% (w/v)	Not Specified	[2]	_	
"Soluble"	Not Specified	[1][3][4][11][12]	_	
Organic Solvents				
Toluene	Aromatic Hydrocarbon	464 g/L	20	[9][10]
Ethanol	Alcohol	"Very Soluble" / >10% (w/v)	Not Specified	[2][3][4][5][11]
Diethyl Ether	Ether	"Very Soluble"	Not Specified	[3][4][5][11]
Hexane	Aliphatic Hydrocarbon	"Soluble"	Not Specified	[9][10]
Acetone	Ketone	"Slightly Soluble"	Not Specified	[9][10]
Benzene	Aromatic Hydrocarbon	"Slightly Soluble"	Not Specified	[9][10]
Chloroform	Halogenated Hydrocarbon	"Slightly Soluble"	Not Specified	[9][10]
Methanol	Alcohol	"Slightly Soluble"	Not Specified	[9][10]



Note: There are conflicting reports in the literature regarding water solubility, with some sources describing it as "insoluble".[2][13] However, the most specific quantitative data indicates a solubility of 27.9 g/L at 20°C.[8][9][10]

# **Experimental Protocol for Solubility Determination**

While the specific methods used to generate the data in Table 1 are not detailed in the source documents, a standard and widely accepted method for determining the solubility of a solid compound like **1,3-dichloroacetone** is the Shake-Flask Method. The following is a generalized protocol based on established laboratory techniques.

Objective: To determine the equilibrium solubility of **1,3-dichloroacetone** in a selected solvent at a constant temperature.

#### Materials:

- **1,3-Dichloroacetone** (≥95% purity)
- Solvent of interest (e.g., deionized water, ethanol)
- · Scintillation vials or sealed flasks
- Thermostatically controlled shaker or water bath
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
- · Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

#### Methodology:

- Preparation: Add an excess amount of solid 1,3-dichloroacetone to a series of vials. The
  excess is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

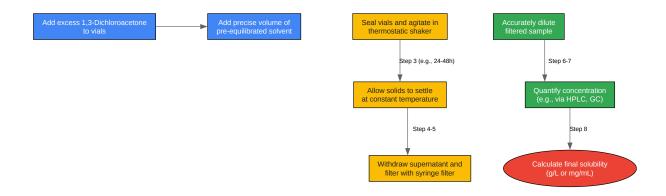


- Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 20°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points until the concentration plateaus.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.
- Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of **1,3-dichloroacetone**.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

### **Visualizations**

The following diagram illustrates the experimental workflow for the Shake-Flask solubility determination method described above.





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Caption: Workflow for Shake-Flask Solubility Determination.

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